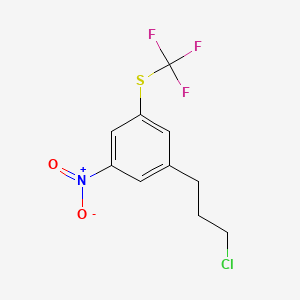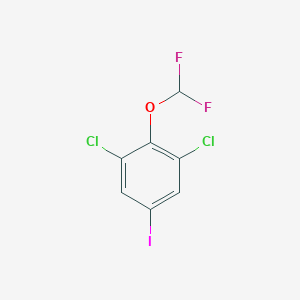
1,3-Dichloro-2-difluoromethoxy-5-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-difluoromethoxy-5-iodobenzene is a chemical compound with the molecular formula C7H3Cl2F2IO It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, iodine, and a difluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-iodobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the diazotization of aniline derivatives followed by halogenation. For example, 3,5-dichloro-4-fluoroaniline can be diazotized using sodium nitrite and hydrochloric acid, followed by the addition of potassium iodide to introduce the iodine atom . The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using appropriate fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors for diazotization and halogenation reactions to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
化学反応の分析
Types of Reactions
1,3-Dichloro-2-difluoromethoxy-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers or amines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1,3-Dichloro-2-difluoromethoxy-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-iodobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit specific enzymes or modulate signaling pathways.
類似化合物との比較
Similar Compounds
1,3-Dichloro-5-iodobenzene: Lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.
1,3-Dichloro-2-fluorobenzene: Lacks both the iodine and difluoromethoxy groups, resulting in different reactivity and applications.
1,3-Dichloro-2-difluoromethoxybenzene: Lacks the iodine atom, affecting its ability to participate in coupling reactions.
Uniqueness
1,3-Dichloro-2-difluoromethoxy-5-iodobenzene is unique due to the presence of both halogen atoms and the difluoromethoxy group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
分子式 |
C7H3Cl2F2IO |
|---|---|
分子量 |
338.90 g/mol |
IUPAC名 |
1,3-dichloro-2-(difluoromethoxy)-5-iodobenzene |
InChI |
InChI=1S/C7H3Cl2F2IO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H |
InChIキー |
GNSCIZUHFVWHNK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


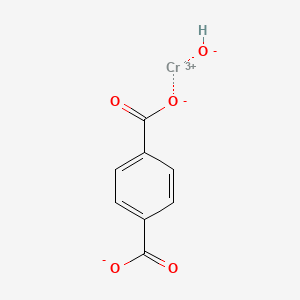
![2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14036209.png)
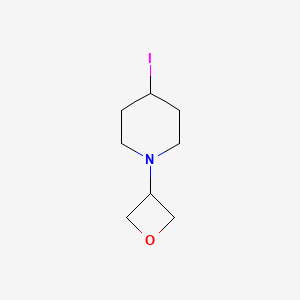
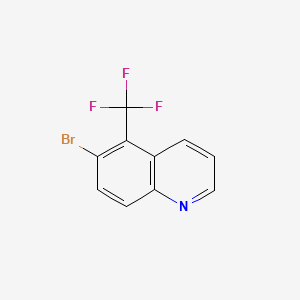


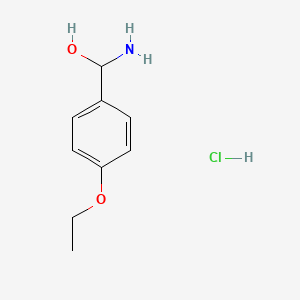
![N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14036265.png)
![(R)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B14036270.png)


